molecular formula C17H13F3N2O2 B5054839 2-amino-5-oxo-4-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-5-oxo-4-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B5054839
M. Wt: 334.29 g/mol
InChI Key: XKYXFKAQXPAKJO-UHFFFAOYSA-N
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Description

2-amino-5-oxo-4-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a useful research compound. Its molecular formula is C17H13F3N2O2 and its molecular weight is 334.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.09291215 g/mol and the complexity rating of the compound is 661. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-amino-5-oxo-4-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a member of the chromene family, which has gained attention due to its diverse biological activities. This article delves into its biological activity, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H18F3N3OC_{21}H_{18}F_3N_3O, and it features a tetrahydrochromene core substituted with a trifluoromethyl group. The presence of these functional groups is crucial for its biological activity.

PropertyValue
Molecular Weight393.36 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Anticancer Activity

Research indicates that compounds with a chromene scaffold exhibit significant anticancer properties. For instance, studies have shown that derivatives of chromenes can induce apoptosis in cancer cells through various mechanisms, including caspase activation and inhibition of tubulin polymerization .

Case Study: MCF-7 Cell Line

In vitro studies have demonstrated that related chromene derivatives significantly inhibit the proliferation of the MCF-7 breast cancer cell line. The mechanism involves the activation of apoptotic pathways, leading to cell cycle arrest and reduced migration .

Anticholinesterase Activity

The compound has been evaluated for its potential as an anticholinesterase agent. Inhibitors of acetylcholinesterase (AChE) are crucial in treating Alzheimer's disease. The structure-activity relationship (SAR) studies revealed that the trifluoromethyl substitution enhances inhibitory potency against AChE .

Table 2: AChE Inhibition Data

CompoundIC50 (μM)
2-amino derivative10.4
Related derivative5.4

Anti-inflammatory Activity

Chromene derivatives have also been investigated for their anti-inflammatory effects. The inhibition of cyclooxygenase enzymes (COX-1 and COX-2) is particularly relevant in this context. The presence of electron-withdrawing groups like trifluoromethyl has been associated with enhanced anti-inflammatory activity .

Antioxidant Activity

The antioxidant potential of this compound is noteworthy, as it can scavenge free radicals, thereby protecting cells from oxidative stress. This activity is particularly important in preventing various diseases linked to oxidative damage .

The biological activities of This compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in cancer progression and inflammation.
  • Apoptosis Induction : It triggers apoptotic pathways in cancer cells via caspase activation.
  • Radical Scavenging : The structure allows it to effectively neutralize free radicals.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity
    • Several studies have reported that derivatives of chromene compounds exhibit anticancer properties. For instance, compounds similar to 2-amino-5-oxo-4-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation .
  • Antimicrobial Properties
    • The compound has demonstrated significant antimicrobial activity against a range of pathogens. Its trifluoromethyl group enhances lipophilicity, improving membrane penetration and biological efficacy against bacteria and fungi .
  • Anti-inflammatory Effects
    • Research indicates that this compound can modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. Its structural features allow it to interact with specific enzymes involved in the inflammatory response .

Agrochemical Applications

  • Pesticidal Activity
    • The chromene scaffold has been explored for its potential as a pesticide. The unique chemical structure contributes to its effectiveness against agricultural pests while exhibiting low toxicity to non-target organisms .
  • Herbicidal Properties
    • Some studies have indicated that derivatives of this compound can inhibit the growth of certain weed species, suggesting potential herbicidal applications in agriculture .

Material Science Applications

  • Organic Light Emitting Diodes (OLEDs)
    • The electronic properties of this compound make it suitable for use in OLEDs. Its ability to emit light when subjected to an electric field has been investigated for applications in display technologies .
  • Polymer Chemistry
    • The compound can be used as a monomer in polymer synthesis, contributing to materials with enhanced thermal stability and mechanical properties. Research into its polymerization behavior has shown promising results for creating high-performance materials .

Case Study 1: Anticancer Mechanism Exploration

A study conducted on the anticancer effects of chromene derivatives revealed that this compound inhibited cell proliferation in breast cancer cell lines through the induction of apoptosis via the mitochondrial pathway . This study highlighted the potential for further development into therapeutic agents.

Case Study 2: Antimicrobial Efficacy Assessment

In a comparative study assessing various chromene derivatives against bacterial strains, the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was linked to disruption of bacterial cell membranes .

Case Study 3: OLED Performance Evaluation

Research into the application of this compound in OLED technology demonstrated that devices incorporating it showed improved brightness and efficiency compared to traditional materials. This was attributed to its favorable charge transport properties and luminescent characteristics .

Properties

IUPAC Name

2-amino-5-oxo-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydrochromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O2/c18-17(19,20)10-6-4-9(5-7-10)14-11(8-21)16(22)24-13-3-1-2-12(23)15(13)14/h4-7,14H,1-3,22H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYXFKAQXPAKJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)C(F)(F)F)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-amino-5-oxo-4-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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2-amino-5-oxo-4-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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2-amino-5-oxo-4-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Reactant of Route 4
2-amino-5-oxo-4-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Reactant of Route 5
2-amino-5-oxo-4-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Reactant of Route 6
2-amino-5-oxo-4-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

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